4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine
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Overview
Description
4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is a complex organic compound that features a pyridine ring substituted with an iodo, methoxy, and nitroimidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole moiety, followed by its attachment to the pyridine ring through a series of substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new drugs due to its bioactive imidazole moiety.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is not fully understood. it is believed that the nitroimidazole moiety plays a crucial role in its biological activity. The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures and inhibit the growth of microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methoxy-1-nitrobenzene
- 2-Methyl-4-nitroimidazole
- 4-Iodo-3-methoxy-1,5-naphthyridine
Uniqueness
4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitroimidazole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a bioactive molecule .
Properties
IUPAC Name |
4-[2-iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O3/c1-19-11(8-12,9-2-4-13-5-3-9)15-7-6-14-10(15)16(17)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFDUMWYZFQKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CI)(C1=CC=NC=C1)N2C=CN=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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